1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride
Overview
Description
1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride is an organic compound with the molecular formula C11H15ClN2O2. It is a derivative of piperidine and pyridine, two important heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride typically involves multi-step reactions. One common method starts with the reaction of pyridin-2-yl-4-oxobutanal derivatives with an amine, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Isonipecotic acid: A similar compound with a piperidine ring and a carboxylic acid group.
Pyrrolidine derivatives: Compounds with a similar nitrogen-containing ring structure.
Uniqueness
1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride is unique due to the presence of both pyridine and piperidine rings, which confer specific chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1-pyridin-2-ylpiperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(15)9-4-7-13(8-5-9)10-3-1-2-6-12-10;/h1-3,6,9H,4-5,7-8H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUOLAWZCRZWHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357353-07-1 | |
Record name | 4-Piperidinecarboxylic acid, 1-(2-pyridinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357353-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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